2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound notable for its intricate molecular structure and potential biological applications. This compound incorporates a pyrrolo[3,4-d][1,2,3]triazole core, which is recognized for its diverse biological activities. The presence of a difluorophenyl group and a dimethylphenyl moiety enhances its chemical properties and reactivity. The compound's molecular formula is with a molecular weight of approximately .
The synthesis of 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide typically involves several steps:
Each step requires careful control of reaction conditions to optimize yields and purity. Techniques such as chromatography may be employed to purify the final product .
The molecular structure of 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide can be represented using various structural notations:
COc1cccc(NC(CN(C2C(N3c(cc4)cc(F)c4F)=O)N=NC2C3=O)=O)c1
MDL Number (MFCD)
The compound exhibits a complex three-dimensional arrangement due to the presence of multiple rings and functional groups that influence its reactivity and interactions with biological targets .
The chemical reactivity of this compound is influenced by its functional groups:
These functional characteristics suggest that the compound may engage in various chemical transformations that could be harnessed for synthetic applications or in biological contexts .
The mechanism of action for 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The presence of the pyrrolo-triazole core may facilitate binding to metal ions or other biomolecules critical for its pharmacological effects. Preliminary studies indicate promising biological activities that warrant further investigation .
Key physical and chemical properties of 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,pyrrolo[3,4-d][1,2]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide include:
These properties are essential for understanding the compound's stability and suitability for various applications.
The compound has shown potential in scientific research due to its unique structure and biological activity. It is included in libraries targeting various diseases and may serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents against conditions such as cancer or viral infections. Its ability to interact with biological systems makes it a candidate for further studies in medicinal chemistry .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: